Phenol, 2-(2-benzofuranyl)-
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Overview
Description
Phenol, 2-(2-benzofuranyl)- is a chemical compound that features a benzofuran moiety attached to a phenol group. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-(2-benzofuranyl)- typically involves the reaction of 3-methoxy phenol with ethyl 2-(2,4-dimethoxybenzoyl)acetate in the presence of a catalyst such as iron(III) chloride and additives like 2,2’-bipyridine. The reaction is carried out in a solvent like dichloroethane at elevated temperatures (around 70°C) to yield the desired benzofuran derivative .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale organic synthesis techniques, utilizing similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenol, 2-(2-benzofuranyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzofuran ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on both the phenol and benzofuran rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Phenol, 2-(2-benzofuranyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of Phenol, 2-(2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar therapeutic applications.
Angelicin: Known for its biological activities.
Uniqueness: Phenol, 2-(2-benzofuranyl)- stands out due to its unique structural features, which confer a wide range of biological activities.
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIYREWIDLYVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483260 |
Source
|
Record name | Phenol, 2-(2-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4986-28-1 |
Source
|
Record name | Phenol, 2-(2-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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